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Introduction

Alglucerase (Ceredase®), a mannose-terminated form of human placental
glucocerebrosidase, was the first enzyme replacement therapy (ERT) approved by the U.S.
Food and Drug Administration (FDA) in 1991 for the treatment of Gaucher disease.[1] This
lysosomal storage disorder is caused by a deficiency of the enzyme glucocerebrosidase
(GCase), leading to the accumulation of glucosylceramide in macrophages, which in turn
causes a range of symptoms including hepatosplenomegaly, anemia, thrombocytopenia, and
skeletal disease.[2][3] While alglucerase demonstrated significant therapeutic efficacy, its
production from human placental tissue posed limitations in terms of supply and potential for
pathogen transmission. Consequently, it has been largely superseded by recombinant forms of
GCase. This guide provides a comprehensive in vivo comparison of alglucerase with its direct
recombinant successor, imiglucerase (Cerezyme®), and contextualizes its performance against
a newer generation ERT, velaglucerase alfa, based on available preclinical data.

Comparative Efficacy of Enzyme Replacement
Therapies

The therapeutic equivalence of alglucerase and its recombinant successor, imiglucerase, was
established in a pivotal phase 3 clinical trial. The primary endpoints of this study included the
reduction in spleen and liver volume and the improvement of hematological parameters.
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Table 1: Comparison of Alglucerase and Imiglucerase in
Patients with Type 1 Gaucher Disease (9-Month Pivotal

Irial Data)[4][5][6]

Parameter Alglucerase (n=15) Imiglucerase (n=15)

Spleen Volume (% decrease

) 30.0% 35.0%
from baseline)
Liver Volume (% decrease

, 16.4% + 8.8% 21.4% + 10.8%
from baseline)
Hemoglobin (g/dL increase

_ 1.60 1.90
from baseline)
Platelet Count (x103/mm3
, _ 15.8 22.7
increase from baseline)
IgG Antibody Formation (%) 40% 20%

While direct in vivo comparative studies of alglucerase with newer ERTs are unavailable,
studies comparing imiglucerase with velaglucerase alfa in a Gaucher mouse model offer
valuable insights into the evolution of ERT efficacy.

Table 2: Comparison of Imiglucerase and Velaglucerase
Alfa in a Gaucher Disease Mouse Model (D409V/null)[7]

8]
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Parameter Imiglucerase Velaglucerase Alfa

Hepatic Glucosylceramide
Reduction (60 U/kg/wk at 4 ~70%

weeks)

~85% (p = 0.0199 vs.

Imiglucerase)

Hepatic Glucosylceramide
Reduction (60 U/kg/wk at 8 ~80-85% ~80-85%

weeks)

Splenic Glucosylceramide

_ ~10-30% ~10-30%
Reduction (dose-dependent)
IgE Mediated Acute
Hypersensitivity and Death (60  34% 21%

U/kg/wk)

Experimental Protocols
Pivotal Clinical Trial: Alglucerase vs. Imiglucerase

Objective: To compare the safety and efficacy of alglucerase (placenta-derived) and
imiglucerase (recombinant) in treatment-naive patients with Type 1 Gaucher disease.[4][5]

Study Design: A double-blind, randomized, parallel-group clinical trial conducted at a university
medical center and clinical research hospital.[4][5]

Patient Population: Thirty patients with Type 1 Gaucher disease, aged 12 to 69 years, were
enrolled.[5][6] Patients were required to have a confirmed diagnosis of Gaucher disease based
on deficient glucocerebrosidase activity.[5] Randomization was stratified by age.[5]

Treatment Regimen: Patients were randomly assigned to receive intravenous infusions of
either alglucerase or imiglucerase at a dose of 60 U/kg body weight every two weeks for a
duration of 9 months.[4][5]

Outcome Measures:

o Hematological Parameters: Hemoglobin levels and platelet counts were monitored every two
weeks.[4]
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 Visceral Involvement: Hepatic and splenic volumes were assessed by magnetic resonance
imaging (MRI) at baseline and after 6 and 9 months of treatment.[4]

e Biomarkers: Serum acid phosphatase and angiotensin-converting enzyme (ACE) activities
were measured every two weeks.[4]

« Immunogenicity: The formation of IgG antibodies against alglucerase or imiglucerase was
monitored every 3 months using a radioimmunoprecipitation assay.[4]

In Vivo Mouse Model Study: Imiglucerase vs.
Velaglucerase Alfa

Objective: To compare the in vivo pharmacokinetics, pharmacodynamics, and therapeutic
efficacy of imiglucerase and velaglucerase alfa in a mouse model of Gaucher disease.[7][8]

Animal Model: The D409V/null mouse model, which mimics the visceral manifestations of
Gaucher disease, was used.[7][8]

Treatment Regimen: Gaucher mice received weekly intravenous (tail vein) injections of
imiglucerase or velaglucerase alfa at doses of 5, 15, or 60 U/kg for 4 or 8 weeks.[7][9] Control
mice received saline injections.

Outcome Measures:

¢ Glucosylceramide (GC) Levels: GC levels in the liver, spleen, and lungs were quantified to
assess substrate reduction.[7]

o Histopathology: The number of Gaucher cells (storage cells) in tissue sections was
evaluated to determine the extent of cellular pathology reduction.[7]

e Immunogenicity: The development of anti-GCase IgG and IgE antibodies was monitored.[7]

[8]

Visualizations
Gaucher Disease Pathophysiology and ERT Mechanism
of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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